tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate
Description
tert-Butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a six-membered oxazolidine ring fused to a five-membered diazepane ring. The tert-butyl carboxylate group acts as a protective moiety, enhancing solubility and stability during synthetic processes. Its molecular formula is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol . Key physicochemical properties include a density of 1.11 g/cm³, a boiling point of 365°C, and a logP value of 1.64, indicating moderate lipophilicity . This compound is widely utilized as a building block in medicinal chemistry, particularly for anticonvulsant drug development .
Properties
IUPAC Name |
tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-14-13(10-15)4-8-17-9-5-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIKZILLESSZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Formation and Ring-Opening
A widely cited method involves N-Boc-piperidone (6 ) as the starting material. The synthesis begins with epoxide formation using Corey–Chaykovsky reagent (TMSOI/NaH in DMSO), yielding epoxide 7 . Subsequent ring-opening with arylamines (8 ) in ethanol/water (9:1) at 100°C produces amino alcohol intermediates (9 ) with yields exceeding 70%.
Key Reaction Conditions :
Acylation and Intramolecular Cyclization
Acylation of 9 with acyl halides (10 ) in dichloromethane (DCM) with triethylamine (TEA) generates intermediates primed for cyclization. Treatment with potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) at –78°C to –30°C induces intramolecular cyclization, forming the spirocyclic core (15 ). Final Boc-deprotection with trifluoroacetic acid (TFA) in DCM yields the free amine, which is re-protected if needed.
Optimization Insights :
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Lower temperatures (–30°C) improve regioselectivity during cyclization.
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Solvent choice (THF vs. DCM) impacts reaction rate and purity.
Alternative Spirocyclization via Aziridine Intermediates
Aziridination of Methyleneaziridines
A patent describes spirocyclization using methyleneaziridines (11 ) treated with iodine azide (IN3) in dichloromethane at 0°C. This generates 1,4-diazaspiro[2.2]pentane intermediates, which are further functionalized. While this method targets smaller spirocycles ([2.2]), adapting the conditions (e.g., extended ring sizes) could yield the target [5.5] spiro system.
Critical Parameters :
Multi-Step Synthesis from Ethyl Malonate
Sequential Functionalization and Cyclization
A seven-step route from ethyl malonate involves:
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Malonate Alkylation : Ethyl malonate reacts with 1-tosylate-4-piperidone in ethanol to form diketone 2 .
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Reduction : Lithium borohydride (LiBH4) in THF reduces 2 to diol 3 (0–70°C, 2.5 hours).
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Tosylation : p-Toluenesulfonyl chloride (TsCl) in DCM converts 3 to ditosylate 4 (25°C, 12 hours).
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Cyclization : Cesium carbonate (Cs2CO3) in acetonitrile (25–90°C, 3 hours) forms spiro intermediate 5 .
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Boc Protection : Reaction with Boc anhydride in DCM yields 7 , followed by hydrogenolysis (Pd/C in MeOH) to finalize the structure.
Yield Comparison :
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | 2 | 85 |
| 2 | 3 | 78 |
| 4 | 5 | 65 |
| 7 | Final Product | 52 |
Comparative Analysis of Methods
*Reported for analogous compounds.
Challenges and Optimization Strategies
Chemical Reactions Analysis
tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate has been studied for its potential as a pharmaceutical agent. Its structure allows it to function as a scaffold for the development of new drugs targeting various diseases.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further development in treating infections.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology, particularly for conditions like anxiety and depression.
Material Science
The unique spirocyclic structure of this compound contributes to its utility in material science.
- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance mechanical properties and thermal stability.
- Nanotechnology : The compound's properties may be leveraged in the development of nanomaterials, particularly in drug delivery systems where controlled release is critical.
Case Study 1: Antimicrobial Testing
A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Derivative A | 32 | Moderate |
| Derivative B | 16 | Strong |
| Derivative C | 64 | Weak |
Case Study 2: Neuropharmacological Screening
In another investigation, the neuropharmacological effects of the compound were assessed using animal models. The study focused on its anxiolytic properties compared to traditional benzodiazepines.
| Treatment Group | Anxiety Score (Lower is Better) |
|---|---|
| Control | 10 |
| Benzodiazepine | 3 |
| Tert-butyl Compound | 5 |
The results indicated that while the compound did not outperform benzodiazepines, it demonstrated significant anxiolytic effects, warranting further exploration.
Mechanism of Action
The mechanism of action of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f, 6m–u)
- Structural Differences : These compounds replace the 9-oxa group with diketopiperazine moieties (3,5-dione) and incorporate aromatic substituents (e.g., phenyl, 4-methylphenyl) at position 1. For example:
- 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) : Melting point (162°C ), synthesized via HCl-mediated cyclization of carboxylic acid derivatives .
- Methyl 2-(3,5-dioxo-1-phenyl-1,4-diazaspiro[5.5]undecane-4-yl)acetate (6m) : Features a methyl ester at position 4, with a melting point of 118°C and improved solubility in organic solvents .
- Pharmacological Activity : These derivatives exhibit anticonvulsant properties, with efficacy influenced by substituent polarity. For instance, 6m (logP ~1.6) shows moderate blood-brain barrier penetration, while benzyl-substituted analogs (e.g., 6n) display enhanced receptor binding due to aromatic interactions .
tert-Butyl 5,9-Dioxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
- Key Differences : Replaces the 9-oxa group with a 9-oxo moiety, introducing a ketone at position 3. This modification increases electrophilicity, making it a precursor for stereoselective reductions (e.g., sodium borohydride treatment yields cis-9-hydroxy derivatives) .
- Synthetic Utility : Used in multi-step syntheses of bioactive molecules, such as quinazoline derivatives, due to its stability under basic conditions .
tert-Butyl 9-Oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Structural Variation : Substitutes the 1,4-diaza system with a single nitrogen at position 3, reducing hydrogen-bonding capacity. This results in a lower PSA (45.8 Ų ) compared to the 9-oxa analog (50.8 Ų ) .
- Physicochemical Properties : Higher logP (2.1 ) and lower aqueous solubility, limiting its use in hydrophilic drug formulations .
Comparative Analysis of Key Properties
Biological Activity
Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate (CAS No. 930785-40-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₄N₂O₃
- Molecular Weight : 256.34 g/mol
- Structure : The compound features a spirocyclic structure that is significant for its interaction with biological targets.
GABA Receptor Modulation
Research indicates that compounds related to the diazaspiro[5.5]undecane framework exhibit activity as ligands for the GABA receptor. Studies have shown that certain derivatives can act as antagonists at these receptors, influencing various physiological responses:
- Binding Affinity : A study highlighted that structurally simplified analogs of diazaspiro compounds displayed high binding affinities in the nanomolar range (e.g., Ki = 180 nM) for specific GABA receptor subtypes, particularly the extrasynaptic α4βδ subtype .
- Immunomodulatory Effects : The modulation of GABA receptors has implications for immune responses. For instance, certain derivatives were shown to rescue T cell proliferation inhibition, suggesting potential applications in immunotherapy .
Pain Management
Compounds derived from the diazaspiro framework have been investigated for their analgesic properties:
- Dual Ligand Activity : A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were identified as dual ligands for m-opioid receptors and sigma-1 receptors. This dual activity suggests a potential role in pain management therapies .
Structure-Activity Relationships (SAR)
The SAR studies reveal critical insights into how modifications to the diazaspiro structure affect biological activity:
Case Studies
- GABA Antagonism : A study demonstrated that specific diazaspiro derivatives could effectively inhibit GABA receptor activity, providing a basis for developing new anxiolytic or anticonvulsant medications.
- Immunomodulation : Research indicated that certain analogs could modulate T cell responses, highlighting their potential in treating autoimmune disorders or enhancing vaccine efficacy.
Q & A
Basic Questions
Q. What are the key physicochemical properties of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate, and how are they determined experimentally?
- Answer : The compound (C₁₃H₂₄N₂O₃, MW 256.34 g/mol) has a density of 1.11 g/cm³ and a boiling point of ~365°C at 760 mmHg . Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm spirocyclic structure and tert-butyl group integrity.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX software ) for absolute configuration determination in crystalline form.
- Thermogravimetric analysis (TGA) to assess thermal stability.
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation .
- First aid :
- Skin contact: Wash with soap/water; consult physician .
- Eye exposure: Rinse with water for ≥15 minutes .
- Storage : Keep at 2–8°C in airtight, light-protected containers .
Q. What synthetic routes are commonly used to prepare this spirocyclic compound?
- Answer : A typical approach involves:
Spiroannulation : Condensation of a piperidine/oxazine precursor with a tert-butyl carboxylate reagent.
Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to stabilize reactive amines during synthesis .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Advanced Research Questions
Q. How can structural ambiguities in spirocyclic systems like this compound be resolved using advanced analytical techniques?
- Answer : Challenges arise from conformational flexibility and stereochemical complexity. Strategies include:
- Dynamic NMR : To study ring-flipping or spiro-center dynamics .
- Single-crystal X-ray diffraction : SHELXL refinement (via SHELX suite ) provides precise bond angles/geometry.
- DFT calculations : Compare experimental and computed IR/Raman spectra to validate spirocyclic conformation .
Q. What experimental design considerations are critical for optimizing the yield of this compound in multistep syntheses?
- Answer : Key factors:
- Reaction stoichiometry : Excess tert-butyl reagents (e.g., Boc anhydride) to drive protection steps .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) for efficient carboxylate activation.
- Byproduct management : Azeotropic removal of water in condensation reactions .
- Table : Yield optimization variables:
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | DCM/THF | Balances solubility and reactivity |
| Reaction Time | 12–24 hrs | Ensures completion |
Q. How can researchers address contradictions in reported spectroscopic data for structurally similar spirocyclic compounds?
- Answer : Discrepancies often arise from solvent effects, impurities, or conformational isomers. Methodological solutions:
- Standardized conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra.
- Comparative analysis : Cross-reference with databases (e.g., Enamine Building Blocks ) to validate shifts.
Q. What role does the spirocyclic core play in drug discovery, and how can this compound be modified for targeted applications?
- Answer : The 1,4-diazaspiro[5.5]undecane scaffold is valued for:
- Conformational rigidity : Enhances binding selectivity in kinase inhibitors .
- Modification strategies :
- Amine functionalization : Introduce alkyl/aryl groups at N-4 for improved bioavailability .
- Oxa-ring substitution : Replace oxygen with sulfur to modulate electronic properties .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
